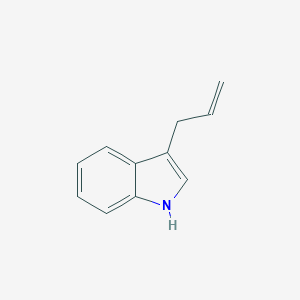

3-Allyl-1H-indole

Vue d'ensemble

Description

3-Allyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Mécanisme D'action

Target of Action

3-Allyl-1H-indole, like many indole derivatives, is known to interact with a variety of targets in the body . These targets often play crucial roles in cell biology and are involved in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a range of biological effects . The specific interactions between this compound and its targets, as well as the resulting changes, are areas of ongoing research.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Additionally, the physiological environment within the body can impact the compound’s action and efficacy. More research is needed to fully understand how environmental factors influence the action of this compound.

Analyse Biochimique

Biochemical Properties

3-Allyl-1H-indole is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-1H-indole can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring . Another method involves the transition metal-catalyzed cyclization of alkynes and nitrogen sources, which has been shown to be effective for the preparation of indole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Allyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the indole ring or the allyl group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carbonyl compounds, while substitution reactions can introduce different functional groups onto the indole ring.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

3-Allyl-1H-indole serves as a crucial building block in organic synthesis. It is utilized in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in synthetic pathways.

Case Study: Synthesis of (±)-Ajmaline

In a notable application, this compound is employed in the synthetic route to (±)-ajmaline, a compound with significant therapeutic potential. The allyl group facilitates key reactions, such as phosphine-catalyzed [4+2] annulation, which is essential for forming the tetrahydropyridine ring integral to ajmaline's structure.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits promising biological activities, including antiviral and anticancer properties. Studies have shown its potential to inhibit cancer cell proliferation and modulate various biochemical pathways involved in disease progression.

Mechanism of Action

The compound interacts with multiple cellular targets, influencing gene expression and enzyme activity. Its ability to bind selectively to receptors enhances its potential as a therapeutic agent .

Case Study: Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can exhibit significant antitumor activity against various cancer cell lines. For instance, derivatives have been synthesized that show moderate to potent antiproliferative effects against human cancer cells .

Pharmacological Research

Therapeutic Applications

The pharmacological potential of this compound is being explored for developing new therapeutic agents. Its derivatives are investigated for their efficacy against diseases such as tuberculosis and other infectious diseases due to their ability to interact with specific biological targets .

Case Study: Antitubercular Activity

Recent advancements have highlighted the effectiveness of indole derivatives in targeting Mycobacterium tuberculosis. For example, certain compounds derived from this compound have shown remarkable potency against multidrug-resistant strains of tuberculosis .

Industrial Applications

Use in Dyes and Agrochemicals

Beyond its medicinal applications, this compound is also utilized in industrial settings for producing dyes and agrochemicals. Its reactivity allows for the development of novel compounds with specific properties tailored for industrial needs.

Comparaison Avec Des Composés Similaires

Indole: The parent compound, known for its broad-spectrum biological activities.

3-Methyl-1H-indole: Similar structure but with a methyl group instead of an allyl group.

3-Phenyl-1H-indole: Contains a phenyl group, leading to different chemical and biological properties.

Uniqueness: 3-Allyl-1H-indole is unique due to the presence of the allyl group, which enhances its reactivity and potential applications. This structural modification allows for a broader range of chemical reactions and biological activities compared to other indole derivatives.

Activité Biologique

3-Allyl-1H-indole is an indole derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by an indole core with an allyl group at the 3-position. This unique structure contributes to its reactivity and interaction with various biological targets. The presence of the allyl group enhances the compound's potential for further chemical modifications, which can lead to diverse biological effects.

Target Interactions

This compound interacts with multiple molecular targets, including receptors and enzymes. The indole core allows for high-affinity binding to various receptors, which can modulate several biochemical pathways relevant to disease processes.

Biochemical Pathways

The compound influences various biochemical pathways by:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : Acts as an agonist or antagonist at neurotransmitter receptors, affecting signaling pathways.

- Gene Expression : Alters gene expression profiles in response to cellular stimuli.

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Antimicrobial Properties : Exhibits activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation.

- Antioxidant Effects : Demonstrates potential in reducing oxidative stress by modulating antioxidant enzyme activities .

- Anti-inflammatory Activity : Influences inflammatory pathways, potentially reducing cytokine release and inflammation in various models .

Antimicrobial Activity

A study highlighted the efficacy of this compound against Staphylococcus aureus and Pseudomonas aeruginosa, two common biofilm-forming organisms. The compound inhibited biofilm formation by targeting quorum-sensing pathways, which are crucial for microbial communication and virulence .

Anti-inflammatory Effects

In a model of chronic obstructive pulmonary disease (COPD), this compound was shown to modulate the NLRP3 inflammasome pathway, leading to decreased levels of pro-inflammatory cytokines such as IL-1β. This suggests its potential as a therapeutic agent in managing inflammatory diseases .

Dosage and Efficacy

The biological effects of this compound are dose-dependent. Studies indicate that varying concentrations can lead to different outcomes in cellular responses, emphasizing the importance of optimizing dosages for therapeutic applications .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-prop-2-enyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8,12H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJLKFQVYFDQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484023 | |

| Record name | 3-Allyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16886-09-2 | |

| Record name | 3-Allyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-allyl-1H-indole in the synthesis of (±)-ajmaline?

A1: this compound serves as a crucial starting material in the synthetic route towards (±)-ajmaline. [] The allyl group at the 3-position is strategically important as it enables a key phosphine-catalyzed [4+2] annulation reaction. This reaction forms the tetrahydropyridine ring, which is a structural component of the ajmaline skeleton.

Q2: What challenges were encountered while utilizing this compound in this specific synthetic approach?

A2: One challenge involved the conversion of this compound into the required N-sulfonyl imine. Isomerization of the allyl group during this step posed a problem. To overcome this, 2,6-lutidine was employed as it selectively hindered the undesired isomerization. [] Additionally, while the subsequent [4+2] annulation and cross-metathesis reactions successfully yielded a precursor for the planned aza-Michael-Michael reaction, this reaction only proceeded as a mono-addition. This resulted in a tetracyclic structure instead of the desired pentacyclic framework of ajmaline. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.